molecular formula C33H25N5 B10871366 7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10871366
M. Wt: 491.6 g/mol
InChI Key: RHWFJZQUWUEJDY-UHFFFAOYSA-N
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Description

7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-benzyl-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and its potent biological activity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C33H25N5

Molecular Weight

491.6 g/mol

IUPAC Name

10-benzyl-4-(3-methylphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C33H25N5/c1-23-12-11-19-27(20-23)31-35-33-29-28(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)37(21-24-13-5-2-6-14-24)32(29)34-22-38(33)36-31/h2-20,22H,21H2,1H3

InChI Key

RHWFJZQUWUEJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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